molecular formula C37H34N6O2 B606581 6H-[1,2,4]Triazolo[4,3-a][1,5]benzodiazepine-6-acetamide, 4,5-dihydro-4-(1H-indol-3-ylmethyl)-N-(1-methylethyl)-5-oxo-1-phenyl-N-(phenylmethyl)- CAS No. 870615-40-0

6H-[1,2,4]Triazolo[4,3-a][1,5]benzodiazepine-6-acetamide, 4,5-dihydro-4-(1H-indol-3-ylmethyl)-N-(1-methylethyl)-5-oxo-1-phenyl-N-(phenylmethyl)-

Cat. No. B606581
M. Wt: 594.719
InChI Key: UBNMGTSDHSQBEL-PMERELPUSA-N
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Description

Triazolobenzodiazepines are a class of benzodiazepines that have a triazole ring fused to their diazepine ring . They are used in the treatment of various disorders like anxiety, insomnia, seizures, and muscle spasms .


Synthesis Analysis

The synthesis of similar compounds, such as derivatives of the new ring system benzo[f]pyrimido[1,2-d][1,2,3]triazolo[1,5-a][1,4]diazepinone, has been conveniently synthesized through a three-step reaction sequence . An atom-economical, one-pot, three-step cascade process engaging five reactive centers (amide, amine, carbonyl, azide, and alkyne) has been performed for the synthesis of alicyclic derivatives of quinazolinotriazolobenzodiazepine using cyclohexane, cyclohexene, and norbornene β-amino amides .


Molecular Structure Analysis

The molecular structure of similar compounds has been determined by 1D and 2D NMR spectroscopy and X-ray crystallography .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include a one-pot, three-step cascade process engaging five reactive centers (amide, amine, carbonyl, azide, and alkyne) .

Scientific Research Applications

Anti-inflammatory Properties

  • 1,5-Benzodiazepine Triazolo Derivatives and Inflammation: A study by Fruscella et al. (2001) investigated the anti-inflammatory properties of 1,5-Benzodiazepine tricyclic derivatives, specifically focusing on their effect on leukocyte migration and cytokine production in mice. These compounds, including variants of 6H-[1,2,4]Triazolo[4,3-a][1,5]benzodiazepine, demonstrated significant inhibition of leukocyte recruitment and reduction in interleukin-6 and prostaglandin E2 production, suggesting potential as anti-inflammatory agents (Fruscella et al., 2001).

Synthesis and Chemical Structure

  • Novel Synthesis Approaches: Hester (1980) described a novel synthesis method for 6-phenyl-4H-s-triazolo[4,3-a][1,4]benzodiazepines, which are closely related to the compound . This research contributed to the development of these compounds with potential biological activity (Hester, 1980).

Anticonvulsant and CNS Activity

  • Anticonvulsant Effects: Research by Grossi et al. (1993) explored the anticonvulsant properties of certain 1,5-Benzodiazepines, including triazolo[4,3-a][1,5]benzodiazepines. These compounds showed notable anticonvulsant effects with low toxicity, suggesting potential therapeutic applications in epilepsy or related disorders (Grossi et al., 1993).

Antimicrobial Activities

  • Antimicrobial Potential: A study conducted by Tayade et al. (2016) investigated the antimicrobial activities of newly synthesized benzodiazepines, including triazolo[4,3-a][1,4] benzodiazepines. These compounds exhibited promising results against various bacterial strains, indicating potential utility in antimicrobial therapies (Tayade et al., 2016).

Benzodiazepine Receptor Binding

  • Receptor Binding Studies: Research focusing on the binding affinities of various benzodiazepine derivatives, including triazolo[4,3-a][1,4]benzodiazepines, has provided insights into their potential interactions with central nervous system receptors. These studies are crucial for understanding the pharmacological profiles of these compounds (Anzini et al., 1990).

Safety And Hazards

The safety and hazards of a compound depend on its specific structure and use. Benzodiazepines, for example, can cause physical dependence and withdrawal symptoms if used for a long period of time .

properties

IUPAC Name

N-benzyl-2-[4-(1H-indol-3-ylmethyl)-5-oxo-1-phenyl-4H-[1,2,4]triazolo[3,4-d][1,5]benzodiazepin-6-yl]-N-propan-2-ylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H34N6O2/c1-25(2)41(23-26-13-5-3-6-14-26)34(44)24-42-32-19-11-12-20-33(32)43-35(27-15-7-4-8-16-27)39-40-36(43)30(37(42)45)21-28-22-38-31-18-10-9-17-29(28)31/h3-20,22,25,30,38H,21,23-24H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBNMGTSDHSQBEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC1=CC=CC=C1)C(=O)CN2C3=CC=CC=C3N4C(=NN=C4C5=CC=CC=C5)C(C2=O)CC6=CNC7=CC=CC=C76
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H34N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

594.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6H-[1,2,4]Triazolo[4,3-a][1,5]benzodiazepine-6-acetamide, 4,5-dihydro-4-(1H-indol-3-ylmethyl)-N-(1-methylethyl)-5-oxo-1-phenyl-N-(phenylmethyl)-

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6H-[1,2,4]Triazolo[4,3-a][1,5]benzodiazepine-6-acetamide, 4,5-dihydro-4-(1H-indol-3-ylmethyl)-N-(1-methylethyl)-5-oxo-1-phenyl-N-(phenylmethyl)-
Reactant of Route 2
Reactant of Route 2
6H-[1,2,4]Triazolo[4,3-a][1,5]benzodiazepine-6-acetamide, 4,5-dihydro-4-(1H-indol-3-ylmethyl)-N-(1-methylethyl)-5-oxo-1-phenyl-N-(phenylmethyl)-
Reactant of Route 3
6H-[1,2,4]Triazolo[4,3-a][1,5]benzodiazepine-6-acetamide, 4,5-dihydro-4-(1H-indol-3-ylmethyl)-N-(1-methylethyl)-5-oxo-1-phenyl-N-(phenylmethyl)-
Reactant of Route 4
Reactant of Route 4
6H-[1,2,4]Triazolo[4,3-a][1,5]benzodiazepine-6-acetamide, 4,5-dihydro-4-(1H-indol-3-ylmethyl)-N-(1-methylethyl)-5-oxo-1-phenyl-N-(phenylmethyl)-
Reactant of Route 5
6H-[1,2,4]Triazolo[4,3-a][1,5]benzodiazepine-6-acetamide, 4,5-dihydro-4-(1H-indol-3-ylmethyl)-N-(1-methylethyl)-5-oxo-1-phenyl-N-(phenylmethyl)-
Reactant of Route 6
Reactant of Route 6
6H-[1,2,4]Triazolo[4,3-a][1,5]benzodiazepine-6-acetamide, 4,5-dihydro-4-(1H-indol-3-ylmethyl)-N-(1-methylethyl)-5-oxo-1-phenyl-N-(phenylmethyl)-

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